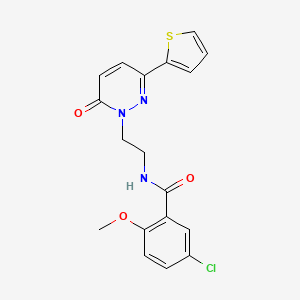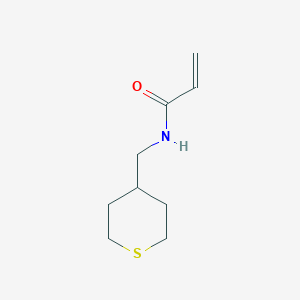
N-(Thian-4-ylmethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Thian-4-ylmethyl)prop-2-enamide, also known as TTM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTM is a member of the thiazole family and has a unique chemical structure that makes it a promising candidate for various biological applications.
Mécanisme D'action
N-(Thian-4-ylmethyl)prop-2-enamide exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound also inhibits the activity of fungal enzymes, leading to cell death. Additionally, this compound has been found to inhibit the replication of viruses by interfering with viral protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been found to modulate the expression of various genes and proteins involved in cell signaling pathways. This compound also affects the levels of various neurotransmitters, leading to its neuroprotective effects. Physiologically, this compound has been shown to reduce inflammation and oxidative stress, which are major contributors to various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(Thian-4-ylmethyl)prop-2-enamide in lab experiments is its broad range of biological activities. This compound can be used to study various diseases and their underlying mechanisms. Additionally, this compound is a synthetic compound, which allows for precise control over its concentration and purity. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored during experiments.
Orientations Futures
There are several future directions for N-(Thian-4-ylmethyl)prop-2-enamide research. One potential application is its use as a therapeutic agent for neurodegenerative diseases. This compound can also be used to develop new antifungal and antiviral drugs. Additionally, this compound can be used to study the role of various signaling pathways in cancer and other diseases. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has a unique chemical structure and exhibits a wide range of biological activities. This compound can be synthesized using a multistep process, and its purity can be improved using various purification techniques. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action involves the inhibition of various enzymes and proteins. This compound has both biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for this compound research, including its use as a therapeutic agent for neurodegenerative diseases and the development of new antifungal and antiviral drugs.
Méthodes De Synthèse
N-(Thian-4-ylmethyl)prop-2-enamide can be synthesized using a multistep process that involves the reaction of thian-4-ylmethanol with prop-2-enoyl chloride in the presence of a base catalyst. The resulting intermediate is then treated with thionyl chloride to form this compound. The overall yield of this process is around 60%, and the purity of the final product can be improved using various purification techniques.
Applications De Recherche Scientifique
N-(Thian-4-ylmethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral properties. This compound has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(thian-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-2-9(11)10-7-8-3-5-12-6-4-8/h2,8H,1,3-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECUXMAMFQBHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCSCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-benzyl-N-[1-(4-methoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2852562.png)
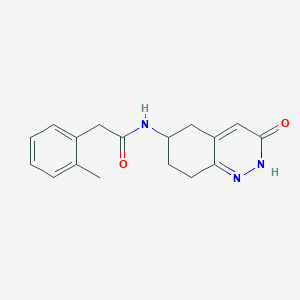
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2852566.png)
![3-[Pentyl(propan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2852569.png)
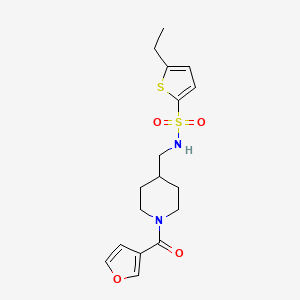
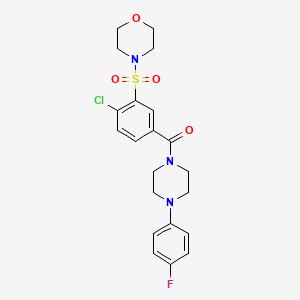
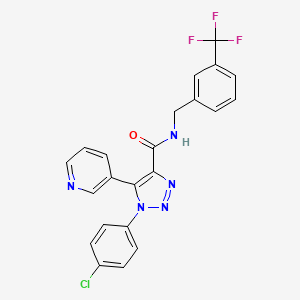
![2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2852575.png)
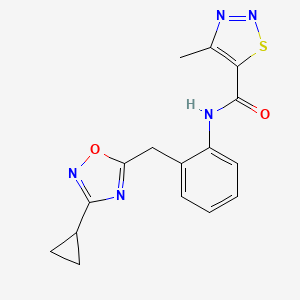
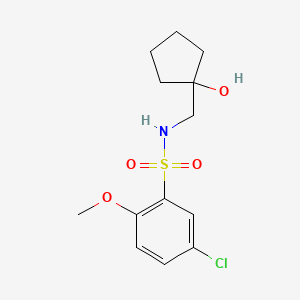
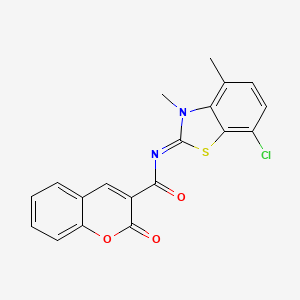
![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2852581.png)
![5-(furan-2-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2852583.png)
